Product packaging for Tetracenomycin F1(Cat. No.:CAS No. 149791-45-7)

Tetracenomycin F1

Cat. No.: B122175
CAS No.: 149791-45-7
M. Wt: 366.3 g/mol
InChI Key: BJSNGVYBQJIGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetracenomycin F1 (CAS 149791-45-7) is a key naphthacenone intermediate in the biosynthetic pathway of tetracenomycin C, an aromatic polyketide antibiotic produced by Streptomyces glaucescens . This compound, with the molecular formula C20H14O7, serves as a direct substrate for this compound monooxygenase (TcmH), which catalyzes its oxidation into the naphthacenequinone Tetracenomycin D3 . This enzymatic conversion is a crucial step in the formation of the final antitumor agent, tetracenomycin C, which is known to inhibit protein synthesis by binding to the large ribosomal subunit . The tetracenomycin class of compounds has been a model system for studying the enzymology of type II polyketide biosynthesis for decades . Research into this compound has been instrumental in deciphering the mechanisms of iterative polyketide synthases (PKS) and the cyclization of linear polyketide chains . Its role is defined within a minimal PKS complex consisting of ketoacyl synthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), along with a cyclase/aromatase (TcmN) that dictates the regiospecificity of the first ring cyclization . As such, this compound is an invaluable standard and tool for researchers studying bacterial aromatic polyketide biosynthesis, enzyme mechanism, and for metabolic engineers aiming to produce novel antibiotics through combinatorial biosynthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O7 B122175 Tetracenomycin F1 CAS No. 149791-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149791-45-7

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

3,8,10,12-tetrahydroxy-1-methyl-11-oxo-6H-tetracene-2-carboxylic acid

InChI

InChI=1S/C20H14O7/c1-7-14-10(5-12(22)15(7)20(26)27)3-8-2-9-4-11(21)6-13(23)16(9)19(25)17(8)18(14)24/h3-6,21-24H,2H2,1H3,(H,26,27)

InChI Key

BJSNGVYBQJIGRT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O

Other CAS No.

149791-45-7

Synonyms

Tcm F1
tetracenomycin F1

Origin of Product

United States

Molecular Mechanisms of Tetracenomycin F1 Biosynthesis

Initiation and Chain Elongation by Type II Polyketide Synthases (PKSs)

The initial steps in Tetracenomycin F1 biosynthesis involve the iterative condensation of simple carboxylic acid units to form a linear polyketide chain. This process is catalyzed by a type II PKS, a multi-enzyme complex that works in a sequential and controlled manner. acs.orgpnas.org

The core of the tetracenomycin PKS, often referred to as the "minimal PKS," comprises three essential protein components that work in concert to assemble the polyketide chain. acs.orgpnas.orgpnas.org These components are the ketosynthase (KS) subunits, the chain length factor (CLF) subunits, and the acyl carrier protein (ACP). acs.org

The ketosynthase subunit, exemplified by TcmK in the tetracenomycin pathway, is a critical component of the minimal PKS. acs.orgnih.gov TcmK, along with the chain length factor TcmL, forms a heterodimeric complex that catalyzes the condensation reactions. uniprot.org This involves the decarboxylative condensation between the growing polyketide chain, which is attached to the acyl carrier protein, and a malonyl-CoA extender unit. acs.orguniprot.org Specifically, TcmK is the β-ketoacyl synthase that facilitates the core chain-building reactions. acs.org Mutations in the tcmK gene impair the production of Tetracenomycin C, highlighting its essential role. nih.govasm.org The TcmK protein contains a highly conserved active site cysteine residue, which is crucial for its catalytic activity. asm.org

The chain length factor (CLF) subunit, TcmL, is the other half of the ketosynthase heterodimer. acs.orguniprot.org While it shares sequence similarity with the KS subunit, the CLF lacks the active site cysteine residue necessary for the condensation reaction. uniprot.org Instead, the primary role of the CLF is to determine the final length of the polyketide chain. acs.orgdntb.gov.ua It works in conjunction with the KS to control the number of condensation cycles, ensuring the assembly of a decaketide (C20) chain. acs.org Like TcmK, TcmL is essential for the biosynthesis, and its absence prevents the formation of Tetracenomycin C. nih.govasm.org

The acyl carrier protein (ACP), TcmM, is a small, acidic protein that plays a central role in the polyketide assembly process. uniprot.orgnih.gov It functions as a covalent tether for the growing polyketide chain. uniprot.org The ACP must first be converted from its inactive apo-form to the active holo-form by the attachment of a 4'-phosphopantetheine (B1211885) prosthetic group. nih.gov This prosthetic group has a terminal sulfhydryl group that forms a thioester bond with the polyketide intermediates. nih.gov TcmM accepts the initial acetyl-CoA starter unit and the subsequent malonyl-CoA extender units, presenting them to the KS/CLF heterodimer for each round of chain elongation. acs.orguniprot.org The dynamic interaction between the ACP-tethered polyketide and the other PKS components is crucial for the efficient and processive nature of the biosynthesis.

The coordinated action of the minimal PKS components—TcmK, TcmL, and TcmM—results in the formation of a linear C20 polyketide, known as a decaketide. acs.orgpnas.orgpnas.org This process involves one starter unit, acetyl-CoA, and nine extender units, malonyl-CoA. acs.org The Tcm PKS produces this linear decaketide intermediate which is then transferred to downstream enzymes for cyclization and further modifications. pnas.orgpnas.org The formation of this specific 20-carbon backbone is a critical determinant for the final structure of tetracenomycin. pnas.orgresearchgate.net

The selection of the starter and extender units is a key aspect of polyketide biosynthesis. In the case of this compound, the PKS specifically utilizes acetyl-CoA as the starter unit and malonyl-CoA as the extender unit for all nine condensation cycles. acs.org The specificity for these substrates is embedded within the enzymatic machinery of the PKS. The repetitive nature of the condensation cycles, where each cycle adds a two-carbon unit from malonyl-CoA, is tightly controlled to produce the decaketide of precise length. acs.org This control is primarily attributed to the interaction between the KS/CLF heterodimer and the ACP. nih.gov

Data Tables

Table 1: Minimal PKS Components for Tetracenomycin Biosynthesis

ComponentGeneFunction
Ketosynthase (KS)tcmKCatalyzes the condensation reactions. acs.orguniprot.org
Chain Length Factor (CLF)tcmLDetermines the length of the polyketide chain. acs.orguniprot.org
Acyl Carrier Protein (ACP)tcmMCovalently tethers the growing polyketide chain. uniprot.orgnih.gov

Table 2: Key Intermediates and Enzymes in this compound Formation

Intermediate/EnzymeDescription
Acetyl-CoAStarter unit for polyketide synthesis. acs.org
Malonyl-CoAExtender units for polyketide chain elongation. acs.org
C20 DecaketideLinear polyketide precursor to this compound. acs.orgpnas.org
TcmICyclase that converts Tcm F2 to Tcm F1. acs.orgpnas.org
TcmHMonooxygenase that converts Tcm F1 to Tcm D3. nih.govnih.gov

Minimal PKS Components and Their Roles in Linear Polyketide Assembly

Regiospecific Cyclization and Aromatization Events Leading to Tetracenomycin F2

The formation of the tricyclic intermediate, Tetracenomycin F2 (Tcm F2), is a critical phase in the biosynthesis of this compound. This process involves a series of precisely controlled cyclization and aromatization reactions catalyzed by specific enzymes. The initial linear polyketide chain, assembled by the minimal polyketide synthase (PKS), undergoes a transformation into a complex, multi-ringed structure. pnas.orgnih.gov

Role of Aromatase/Cyclase (ARO/CYC) Enzymes (e.g., TcmN N-terminal domain)

The N-terminal domain of the bifunctional protein TcmN acts as a key aromatase/cyclase (ARO/CYC) in the tetracenomycin pathway. pnas.orguniprot.org This enzyme plays a pivotal role in guiding the folding of the nascent polyketide chain and catalyzing the initial cyclization and subsequent aromatization reactions. pnas.orgpnas.org Structural and functional analyses have revealed that TcmN possesses a deep interior pocket that binds the polyketide substrate, orienting it for specific cyclization events. pnas.orgresearchgate.net This active participation of TcmN ensures the correct regiospecific formation of the first two rings of the tetracenomycin core. pnas.org

The biosynthesis of the tetracenomycin scaffold is initiated by a C9-C14 first-ring cyclization, a departure from the C7-C12 cyclization seen in the biosynthesis of other aromatic polyketides like actinorhodin (B73869). nih.gov The TcmN ARO/CYC domain specifically promotes this C9-C14 cyclization. pnas.orgnih.gov Docking simulations and mutational studies have shown that the size, shape, and amino acid composition of the TcmN active site pocket are crucial for positioning the polyketide chain to favor the C9-C14 aldol (B89426) condensation. pnas.orgresearchgate.net Key residues within this pocket, such as Serine-67 and Arginine-69, are proposed to anchor the polyketide chain through hydrogen bonding, facilitating the correct folding for this initial cyclization. researchgate.net

Following the formation of the first ring, the TcmN ARO/CYC enzyme also catalyzes the second-ring cyclization between C7 and C16. pnas.orgnih.gov This subsequent aldol condensation is also directed by the enzymatic pocket of TcmN. pnas.org The initial C9-C14 cyclization and the architecture of the active site constrain the remaining portion of the polyketide chain, predisposing it to the C7-C16 cyclization. researchgate.net Specific amino acid residues, including Tyrosine-35 and Arginine-69, have been identified as essential for promoting this second cyclization event, acting as acid/base catalysts. pnas.org

The TcmN ARO/CYC exerts significant stereochemical control over the folding of the linear polyketide chain. The three-dimensional structure of the enzyme's internal pocket creates a specific environment that dictates the conformation of the substrate. pnas.orguniprot.org This precise folding is a prerequisite for the regiospecific C9-C14 and C7-C16 cyclizations. The enzyme ensures that the reactive centers of the polyketide chain are brought into the correct proximity and orientation for the intramolecular aldol reactions to occur. This controlled folding prevents the formation of alternative, non-native cyclized products. pnas.org

Function of Auxiliary Cyclases (e.g., TcmJ) in Early Ring Formation

In addition to the primary role of TcmN, other auxiliary enzymes are implicated in the early stages of tetracenomycin biosynthesis. The gene tcmJ is believed to encode a B-ring cyclase that contributes to the formation of Tcm F2. ebi.ac.uk While TcmN is the principal catalyst for the first two cyclizations, TcmJ may function as an assistant protein. nih.gov Some studies suggest that TcmJ is not strictly necessary for the aromatization and cyclization process but likely plays a supportive role in ensuring the efficiency and fidelity of the formation of the tricyclic Tcm F2 intermediate. nih.govacs.org

Conversion of Tetracenomycin F2 to this compound

The final step in the formation of this compound is the conversion of the tricyclic intermediate, Tcm F2. nih.gov This transformation is catalyzed by the enzyme Tetracenomycin F2 cyclase, which is encoded by the tcmI gene. ebi.ac.ukuniprot.org This enzyme facilitates an intramolecular aldol condensation, leading to the formation of the fourth ring of the tetracenomycin structure. ebi.ac.uk

Intramolecular Aldol Condensation Mechanism

The formation of the fourth ring in the tetracenomycin structure, leading to this compound, proceeds through an intramolecular aldol condensation of Tetracenomycin F2. researchgate.netescholarship.org This type of reaction is fundamental in the biosynthesis of many aromatic polyketides, establishing a new carbon-carbon bond to form a cyclic structure. asm.org In a general base-catalyzed aldol condensation, a base abstracts an acidic α-proton from a carbonyl compound to form a nucleophilic enolate. This enolate then attacks another carbonyl group within the same molecule, leading to the formation of a β-hydroxy carbonyl compound after protonation. wikipedia.orglibretexts.org

In the case of TcmI, mutational analysis of potential catalytic residues within the active site suggests that the enzyme's primary role is to properly orient the substrate, thereby "steering" the chemical outcome of the cyclization rather than providing specific catalytic groups to abstract a proton directly. researchgate.net The enzyme's active site cavity provides a specific environment that facilitates the correct folding of the polyketide chain for the C2-C19 aldol condensation to occur. escholarship.org

Dehydration Reaction

Following the initial aldol addition, a dehydration reaction occurs to yield the final α,β-unsaturated product, this compound. asm.orgallen.in In this elimination reaction, the newly formed hydroxyl group and a proton on the adjacent carbon are removed as a water molecule. wikipedia.orgyoutube.com This step is crucial for the aromatization of the newly formed ring. The mechanism can proceed via an E1cB (Elimination Unimolecular conjugate Base) pathway, especially under basic conditions, where an enolate is formed first, followed by the loss of the hydroxide (B78521) leaving group. wikipedia.org In an acid-catalyzed dehydration, the hydroxyl group is protonated to form a good leaving group (water), which then departs. allen.inyoutube.com Within the TcmI active site, the dehydration is a spontaneous follow-up to the aldol condensation, leading to the stable aromatic ring system of this compound.

Downstream Biosynthetic Transformations of this compound

Once formed, this compound undergoes further enzymatic modification, a key step being its oxidation to Tetracenomycin D3.

Oxidation of this compound to Tetracenomycin D3 by Tcm F1 Monooxygenase (TcmH)

The oxidation of the naphthacenone this compound to the 5,12-naphthacenequinone (B46369) Tetracenomycin D3 is catalyzed by the Tcm F1 monooxygenase, encoded by the tcmH gene. researchgate.netasm.org TcmH is a homotrimeric enzyme with a subunit molecular weight of 12.5 kDa. researchgate.net It is a novel type of monooxygenase that does not require common cofactors such as flavin or heme groups, nor does it utilize metal ions for its activity. asm.orgnih.gov However, studies have indicated that sulfhydryl groups and histidine residues are essential for its catalytic function. researchgate.net

Mechanistic Insights into Naphthacenone to Naphthacenequinone Conversion

The conversion of a naphthacenone to a naphthacenequinone by TcmH is an unusual oxidation reaction. A proposed mechanism involves a radical process. asm.org It is suggested that TcmH activates this compound, leading to the formation of a phenolic radical intermediate and a radical species on the enzyme itself. asm.org This enzyme radical would then react with molecular oxygen to generate a peroxide radical, which subsequently couples with the phenolic substrate radical. The resulting organic peroxide intermediate would then undergo dehydration to yield the final quinone product. asm.org

Studies on the homologous enzyme ActVA-Orf6 from the actinorhodin biosynthetic pathway, which shares 39% identity with TcmH, provide further mechanistic clues. researchgate.net Site-directed mutagenesis of ActVA-Orf6 has shown that a specific histidine residue (His-52), which is conserved in TcmH, is crucial for catalytic activity, likely acting as a general base. researchgate.netasm.org The crystal structure of ActVA-Orf6 reveals a ferredoxin-like fold and a novel dimeric assembly, with an active site cavity formed by elements from both monomers. nih.gov This structural information, combined with the mutational data, suggests a mechanism where the enzyme positions the substrate and activates it for attack by molecular oxygen, with key residues like histidine facilitating proton transfer events during the catalytic cycle. asm.orgnih.gov

Subsequent O-Methylation and Hydroxylation Steps

Following the initial cyclization events that form the tetracyclic framework, the tetracenomycin pathway involves several key O-methylation and hydroxylation steps. The enzyme this compound monooxygenase (TcmH) catalyzes the oxidation of the naphthacenone this compound (Tcm F1) to the 5,12-naphthacenequinone Tetracenomycin D3 (Tcm D3). genome.jpnih.gov This reaction is a crucial step in the biosynthesis of Tetracenomycin C (Tcm C) in Streptomyces glaucescens. genome.jpnih.gov The TcmH enzyme is a homotrimer that requires molecular oxygen but, unusually, does not appear to use common prosthetic groups like flavin or heme. nih.gov

The broader tetracenomycin pathway features a variety of tailoring enzymes that act on related intermediates. For instance, Tetracenomycin B3 serves as a significant branch-point intermediate. nih.gov In one branch, the O-methyltransferase TcmO methylates the C-8 hydroxyl group of Tcm B3 to produce Tetracenomycin E. nih.govacs.org Further modifications can occur, such as the hydroxylation of Tetracenomycin A2 by the enzyme ElmG, which is homologous to TcmG. nih.gov The elloramycin (B1244480) pathway, which shares early intermediates with the tetracenomycin pathway, also utilizes specific O-methyltransferases like ElmP for 9-O-methylation and ElmNII for 3-O-methylation. nih.gov

The table below summarizes key enzymes involved in these modification steps.

Interactive Table: Key Enzymes in Tetracenomycin Tailoring Reactions
Enzyme Gene Name Function Substrate (Example) Product (Example) Citations
This compound monooxygenase tcmH Hydroxylation/Oxidation This compound Tetracenomycin D3 genome.jpnih.govgenome.jp
8-O-methyltransferase tcmO O-methylation Tetracenomycin B3 Tetracenomycin E nih.govacs.org
9-O-methyltransferase elmP O-methylation Tetracenomycin B3 9-methyl-Tcm B3 nih.gov
Hydroxylase elmG Hydroxylation Tetracenomycin A2 Elloramycin nih.gov

Glycosylation Events

While the direct glycosylation of this compound is not the primary pathway, glycosylation is a key diversification strategy in the biosynthesis of related compounds, particularly the elloramycins. acs.org The biosynthesis of elloramycin diverges from the tetracenomycin pathway at the intermediate 8-demethyl-tetracenomycin C (8-DMTC). nih.govdtic.mil At this junction, the promiscuous glycosyltransferase ElmGT can attach a sugar moiety to the C-8 hydroxyl group. nih.govacs.org

The sugar donor for this reaction is typically TDP-L-rhamnose, which is synthesized from glucose-1-phosphate in a multi-step enzymatic process. acs.org The ElmGT enzyme is notably flexible and can transfer a wide variety of TDP-deoxysugars, including dideoxy- and trideoxysugars, to the 8-DMTC aglycone. acs.org This transfer is the initial step leading to the formation of elloramycin, which is distinguished from other tetracenomycins by its 2′,3′,4′-tri-O-methyl-α-L-rhamnose group attached at the C-8 position. acs.org This glycosylation step represents a critical branch point between the methylated tetracenomycins and the glycosylated elloramycins. nih.gov

Comparative Biosynthesis with Related Aromatic Polyketides

The biosynthesis of this compound is a model for understanding type II polyketide synthase (PKS) systems and shares significant parallels with the pathways of other aromatic polyketides like actinorhodin, granaticin, and elloramycin.

Parallels with Actinorhodin, Granaticin, and Elloramycin Pathways

The biosynthetic pathways for tetracenomycin, actinorhodin, granaticin, and elloramycin are all catalyzed by type II PKSs, which consist of a group of dissociated enzymes that work together. escholarship.orgasm.org These systems share a conserved logic, beginning with a minimal PKS to assemble a poly-β-ketone backbone, followed by a series of tailoring enzymes that cyclize, aromatize, and modify the core structure. acs.orggoogle.com

Elloramycin: The elloramycin pathway is the most closely related, sharing the exact same decaketide backbone and many early intermediates with the tetracenomycin pathway. nih.govacs.org The homology is so high that enzymes are often interchangeable; for example, ElmH from the elloramycin cluster is a this compound monooxygenase, just like TcmH. researchgate.net The primary divergence lies in the tailoring steps, where the tetracenomycin pathway favors O-methylation at C-8, while the elloramycin pathway employs the ElmGT glycosyltransferase to attach a rhamnose sugar at the same position. nih.govacs.org

Actinorhodin and Granaticin: These pathways also show strong parallels, though they produce octaketide-derived (C16) molecules instead of the decaketide-derived (C20) tetracenomycins. google.comnih.gov The enzymatic components, such as the ketosynthases, cyclases, and oxygenases, are homologous, and it is possible to create "hybrid" antibiotics by swapping genes between these clusters. asm.orgresearchgate.net For instance, the ActVA-Orf6 monooxygenase from the actinorhodin cluster can catalyze the oxidation of the tetracenomycin intermediate Tcm F1, demonstrating functional crossover. researchgate.net

Variations in Chain Length and Cyclization Patterns Across Different PKS Systems

Despite their similarities, a key source of diversity among these polyketides comes from variations in the length of the initial polyketide chain and the subsequent pattern of cyclization.

Chain Length Determination: The length of the polyketide chain is determined by the "minimal PKS," which comprises a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). acs.org The specific pairing of the KS and CLF (e.g., TcmK-TcmL for tetracenomycin) dictates the number of condensation reactions, resulting in a decaketide (20 carbons) for tetracenomycin and an octaketide (16 carbons) for actinorhodin. acs.orgnih.gov

Cyclization Patterns: The folding and cyclization of the linear polyketide chain are governed by dedicated aromatase and cyclase enzymes. The tetracenomycin pathway is characterized by a C9–C14 first-ring cyclization, a pattern directed by the TcmN cyclase. nih.gov This initial fold is crucial for establishing the final four-ring structure of tetracenomycin. In contrast, the actinorhodin and granaticin PKSs preferentially catalyze a C7–C12 first-ring cyclization, leading to a different arrangement of the initial rings. nih.gov The Tcm ARO/CYC enzyme has a specific interior pocket with key residues (like Arg-69 and Tyr-35) that orient the polyketide chain to ensure the correct C9-C14 and subsequent C7-C16 cyclizations occur, highlighting the structural basis for this specificity. pnas.orgpnas.org This difference in the very first cyclization event is a fundamental distinction that sets the biosynthetic pathways on divergent courses toward their final, structurally distinct products. nih.gov

Enzymological and Structural Biology of Tetracenomycin F1 Biosynthetic Enzymes

Structural and Functional Characterization of Tcm F2 Cyclase (TcmI)

TcmI is responsible for the penultimate cyclization in the formation of the tetracenomycin backbone, converting Tetracenomycin F2 (Tcm F2) to Tetracenomycin F1 (Tcm F1). researchgate.net This reaction is a crucial step in the biosynthesis of Tetracenomycin C. nih.govresearchgate.net

Enzyme Purification and Biochemical Properties

TcmI has been successfully purified to homogeneity from both its native source, Streptomyces glaucescens, and from overproducing strains of Escherichia coli. scribd.com The purification process typically involves a series of chromatographic techniques, including hydrophobic interaction and anion exchange chromatography. researchgate.net A typical liter of culture can yield approximately 0.2 mg of the purified enzyme. researchgate.net

Biochemical characterization of the purified TcmI has revealed its specific catalytic parameters. The enzyme exhibits optimal activity under alkaline conditions (pH ≥ 8.0) for the cyclization of Tcm F2 to Tcm F1. nih.gov In contrast, at a lower pH (≤ 6.5), the enzyme catalyzes the formation of a shunt product, 9-decarboxy Tcm F1. nih.gov This pH-dependent activity highlights the sensitivity of the enzyme's catalytic mechanism to the protonation state of key residues.

ParameterValue
K_m for Tcm F2121 ± 18.2 µM
V_max704 ± 62.3 nmol·min⁻¹·mg⁻¹
pH Optimum≥ 8.0
Biochemical properties of Tcm F2 Cyclase (TcmI). nih.gov

Quaternary Structure Determination (e.g., homotrimer)

Analysis of the quaternary structure of TcmI has been conducted using techniques such as SDS-PAGE and gel-filtration chromatography. nih.gov SDS-PAGE analysis shows a single band with an apparent molecular weight of approximately 12,500 Da. nih.govresearchgate.net However, gel-filtration chromatography indicates a molecular weight of around 37,500 Da in its native state. nih.gov This threefold difference between the denatured and native molecular weights strongly suggests that TcmI exists as a homotrimer in solution. nih.gov The deduced product of the tcmI gene has a calculated molecular weight of 12,728 Da, which is consistent with the monomeric size observed in SDS-PAGE. nih.govresearchgate.net

Three-Dimensional Structure Elucidation (e.g., Crystal Structure, PDB 1TUW)

The three-dimensional structure of TcmI has been determined by X-ray crystallography to a resolution of 1.9 Å, and the coordinates are available in the Protein Data Bank under the accession code 1TUW. researchgate.netrcsb.org The crystal structure reveals that TcmI adopts a dimeric βαβ ferredoxin-like fold. researchgate.netacs.org This fold is characterized by a four-stranded antiparallel β-sheet and a layer of α-helices. researchgate.net A notable feature of the structure is the "strand swapping" between subunits, which contributes to the assembly of the dimer. researchgate.net

PDB IDMethodResolution
1TUWX-ray Diffraction1.90 Å
Crystallographic data for Tcm F2 Cyclase (TcmI). rcsb.org

Active Site Architecture and Catalytic Residues

The crystal structure of TcmI reveals a cavity that is proposed to be the active site. researchgate.netrcsb.org This active site is formed by the arrangement of the β-sheet and α-helices. researchgate.net The active site is where the substrate, Tcm F2, binds and undergoes the intramolecular aldol (B89426) condensation to form Tcm F1. nih.gov

Site-directed mutagenesis studies have been performed to identify key catalytic residues within the active site. researchgate.net While the specific residues have not been definitively detailed in the provided search results, the structural analysis points to the importance of the cavity created by the protein's fold for catalysis. researchgate.net The architecture of the active site is crucial for correctly orienting the substrate for the cyclization reaction. The mechanism of catalysis is believed to involve an intramolecular aldol condensation-dehydration reaction, a key step in the biosynthesis of many aromatic polyketides. nih.gov

Detailed Analysis of Tcm F1 Monooxygenase (TcmH)

Following the action of TcmI, the newly formed this compound is acted upon by Tcm F1 monooxygenase (TcmH). This enzyme catalyzes the oxidation of Tcm F1 to Tetracenomycin D3, a 5,12-naphthacenequinone (B46369), which is another crucial step towards the final product, Tetracenomycin C. nih.gov

Enzyme Purification and Biochemical Parameters (e.g., K_m, V_max, pH optimum)

TcmH has been purified to homogeneity, and its biochemical properties have been characterized. nih.gov Similar to TcmI, purification involves standard chromatographic techniques. nih.gov The enzyme is encoded by the tcmH gene. nih.gov

Biochemical analysis of TcmH has provided insights into its catalytic efficiency and optimal reaction conditions. The enzyme displays a pH optimum of 7.5. nih.gov It is a unique internal monooxygenase that requires only molecular oxygen for the oxidation reaction and does not appear to utilize any common prosthetic groups like flavin or heme, nor does it require metal ions for its activity. nih.gov However, its activity is inhibited by reagents such as p-chloromercuribenzoic acid, N-ethylmaleimide, and diethyl pyrocarbonate, indicating that sulfhydryl groups and histidine residues are essential for its catalytic function. nih.gov

ParameterValue
K_m for Tcm F17.47 ± 0.67 µM
V_max473 ± 10 nmol·min⁻¹·mg⁻¹
pH Optimum7.5
Biochemical parameters of Tcm F1 Monooxygenase (TcmH). nih.gov

Cofactor Independence and Unique Oxidative Mechanism

The enzyme TcmH, a key monooxygenase in the tetracenomycin biosynthetic pathway, exhibits a remarkable and unusual catalytic strategy. It belongs to a class of cofactor-independent anthrone-type oxygenases. embopress.orgresearchgate.net Unlike many oxygenases that rely on external cofactors or prosthetic groups like FAD, FMN, or metal ions to activate molecular oxygen, TcmH operates autonomously. embopress.org The enzyme facilitates the oxidation of its substrate, such as this compound, to a quinone product, Tcm D3, using only molecular oxygen. asm.org

The oxidative mechanism is initiated by the substrate itself. researchgate.net The phenolic substrate is believed to reductively activate molecular oxygen, likely forming a substrate radical and a superoxide (B77818) anion (O₂•⁻). embopress.orgbeilstein-journals.org This process is possible due to the stabilization of a carbanionic form of the substrate through its aromatic system and intramolecular hydrogen bonds. embopress.org Following the initial activation, a subsequent reaction between the substrate radical and the superoxide anion, or directly with molecular oxygen, leads to a peroxide intermediate. embopress.org This intermediate then undergoes further transformation to yield the final oxidized product. asm.org This substrate-driven activation of O₂ is a distinguishing feature of TcmH and its homologues, such as ActVA-Orf6, setting them apart from conventional monooxygenases. researchgate.netbeilstein-journals.org

Identification of Essential Active Site Residues (e.g., sulfhydryl groups, histidine)

Chemical inhibitor studies and site-directed mutagenesis have been instrumental in identifying key amino acid residues essential for the catalytic function of TcmH. Initial investigations using chemical modifying agents suggested that both sulfhydryl groups (from cysteine residues) and histidine residues are crucial for catalysis. researchgate.net

Further comparative and mutational analyses, particularly with the homologous enzyme ActVA-Orf6, have provided more specific insights. While ActVA-Orf6 lacks cysteine residues, indicating that sulfhydryl groups are not universally required for this class of enzymes, the role of histidine is highly conserved and critical. asm.orgresearchgate.net Site-directed mutagenesis experiments on ActVA-Orf6 identified His-52 as a particularly important residue for catalytic activity. asm.org This specific histidine is the only one conserved between ActVA-Orf6 and TcmH. asm.org The mutation of this residue to glutamine in ActVA-Orf6 resulted in a drastic reduction in the reaction rate to only 5% of the wild-type enzyme's activity. asm.org It is proposed that this conserved histidine residue may function as a general base, potentially facilitating the dehydration of the peroxide intermediate formed during the catalytic cycle. asm.org The pH-dependence of the enzyme's activity, with an optimum between pH 7.5 and 8.0, further supports the involvement of an active-site base like histidine in catalysis. asm.org

Aromatase/Cyclase (Tcm ARO/CYC / TcmN N-terminal domain) Structural and Mechanistic Insights

Crystal Structure Analysis and Fold Classification (e.g., Bet v1-like superfamily)

The three-dimensional structure of the tetracenomycin aromatase/cyclase (Tcm ARO/CYC), which constitutes the N-terminal domain of the TcmN protein, has been elucidated through X-ray crystallography to a resolution of 1.9 Å. pnas.orgrcsb.orgnih.gov This structural analysis revealed that the enzyme possesses a helix-grip fold and belongs to the Bet v1-like superfamily, a group of proteins known to bind small molecules and lipids, despite sharing low sequence homology with them (11-14% identity). pnas.orgresearchgate.netresearchgate.net Other members of this superfamily include the birch pollen allergen Bet v1 and proteins containing a StAR-related lipid transfer (START) domain. researchgate.netnih.gov

A defining feature of the Tcm ARO/CYC structure, consistent with the Bet v1-like fold, is a deep interior pocket formed between a seven-stranded antiparallel β-sheet and a long C-terminal α-helix. pnas.orgresearchgate.net This pocket is central to the enzyme's function in polyketide cyclization. pnas.orgnih.gov

Structural Details of Tcm ARO/CYC (PDB: 2RER)
Structural FeatureDescriptionReference
Resolution1.9 Å pnas.orgrcsb.org
Fold ClassificationHelix-grip fold rcsb.orgnih.gov
SuperfamilyBet v1-like superfamily (or STAR domain family) pnas.orgrcsb.orgnih.gov
Key Structural MotifA deep interior pocket formed by a β-sheet and α-helices pnas.orgresearchgate.net
OrganismStreptomyces glaucescens rcsb.org

Polyketide Substrate Binding Pocket Characterization

The function of Tcm ARO/CYC is intrinsically linked to its large, highly conserved interior pocket, which acts as the binding site for the nascent polyketide chain. pnas.orgnih.gov The pocket's dimensions, approximately 20 Å deep with a cross-section of 14 Å × 10 Å, are sufficient to accommodate a 20-carbon linear polyketide substrate tethered to an acyl carrier protein (ACP). pnas.orgresearchgate.net

The lining of this pocket is composed of a mix of hydrophobic and polar amino acid residues. pnas.orgnih.gov This amphipathic environment is ideal for binding the polyketide intermediate, facilitating interactions through both hydrogen bonds and hydrophobic contacts. nih.gov Docking simulations and mutational analyses have identified several key residues that define the pocket and interact with the substrate, including Phe-32, Tyr-35, Ser-67, Arg-69, Met-91, Trp-95, Trp-108, and Gln-110. pnas.orgresearchgate.netresearchgate.net The specific size, shape, and chemical nature of this pocket are crucial for orienting the flexible polyketide chain correctly for subsequent cyclization reactions. pnas.org

Molecular Basis of Cyclization Specificity and Regioselectivity

Tcm ARO/CYC plays an active role in dictating the precise folding and regiospecific cyclization of the polyketide chain, ensuring the formation of a specific aromatic product. pnas.org It specifically promotes the C9-C14 first-ring cyclization and the C7-C16 second-ring cyclization. pnas.orgnih.gov The molecular basis for this high degree of specificity lies within the architecture of the substrate-binding pocket. pnas.org

Docking simulations show that when the polyketide chain is anchored within the pocket, a C7-C12 cyclization is disfavored due to steric clashes between the polyketide and the neck region of the pocket. pnas.orgresearchgate.net In contrast, the C9-C14 cyclization pathway is favored as the intermediate fits comfortably within the pocket. pnas.orgresearchgate.net

Site-directed mutagenesis has confirmed that specific residues are essential for this regioselectivity. Tyr-35 and Arg-69 have been identified as critical for promoting the correct cyclization specificity. pnas.orgrcsb.orgnih.govnih.gov Mutations of these residues lead to a loss of C9-C14 regioselectivity and the formation of alternative products resulting from C7-C12 cyclization. nih.gov These residues act as anchors, orienting the polyketide chain in a conformation that predisposes it to the correct aldol condensations. researchgate.netresearchgate.net

Proposed Catalytic Mechanism within the Active Site

Based on structural data, docking simulations, and mutagenesis studies, a catalytic mechanism for Tcm ARO/CYC has been proposed. pnas.orgresearchgate.net The mechanism involves key active site residues acting as general acids and bases to facilitate the sequential cyclization and aromatization reactions. researchgate.net

The process begins with the polyketide chain binding within the interior pocket, where it is anchored by hydrogen bonds to residues such as Ser-67, Arg-69, and Tyr-35. pnas.orgresearchgate.net For the first-ring cyclization (C9-C14), Tyr-35 and Arg-69 are proposed to function as the primary catalytic acid/base pair, promoting the aldol condensation. researchgate.net Following the first cyclization and subsequent aromatization, the second-ring cyclization (C7-C16) and its aromatization are catalyzed, with Tyr-35, Arg-82, and a strategically positioned water molecule serving as the active site acids and bases. researchgate.net This intricate network of interactions within the active site ensures the polyketide chain is not only held in the correct conformation but is also subjected to the precise chemical steps needed to form the final bicyclic aromatic structure. researchgate.net

Key Residues in the Proposed Tcm ARO/CYC Catalytic Mechanism
ResidueProposed RoleReference
Tyr-35Substrate anchoring; Catalytic acid/base for both cyclization steps nih.govresearchgate.net
Arg-69Substrate anchoring; Catalytic acid/base for first-ring (C9-C14) cyclization nih.govresearchgate.net
Ser-67Substrate anchoring pnas.orgresearchgate.net
Arg-82Catalytic acid/base for second-ring (C7-C16) cyclization researchgate.net
Active Site WaterCatalytic acid/base for second-ring (C7-C16) cyclization researchgate.net

Studies of Other Modifying Enzymes

The biosynthesis of complex polyketides like this compound often involves a series of post-polyketide synthase (PKS) modifications, including methylations and glycosylations. These reactions are catalyzed by modifying enzymes that exhibit varying degrees of substrate specificity and are crucial for generating the final bioactive molecule. This section delves into the enzymological and structural biology of key O-methyltransferases and glycosyltransferases involved in pathways related to tetracenomycin biosynthesis.

O-Methyltransferases (e.g., TcmO, TcmP, ElmNII): Substrate Specificity and Recognition

O-methyltransferases (OMTs) play a vital role in the late stages of tetracenomycin and elloramycin (B1244480) biosynthesis by catalyzing the regiospecific transfer of a methyl group from S-adenosylmethionine (SAM) to hydroxyl or carboxyl groups on the polyketide core. nih.govnumberanalytics.comnih.gov The substrate recognition capabilities of these enzymes are critical determinants of the final chemical structure.

TcmO: TcmO, from the tetracenomycin producer Streptomyces glaucescens, is an O-methyltransferase that acts on the C-8 hydroxyl group of tetracenomycin B3 (Tcm B3), an advanced intermediate in the biosynthetic pathway. nih.govnih.gov Studies on TcmO have revealed intriguing aspects of its molecular recognition. While it efficiently methylates its natural substrate, it also displays a degree of flexibility. For instance, when the tcmO gene was expressed in a host producing actinorhodin (B73869) intermediates, TcmO was able to methylate 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMAC), an unnatural substrate. nih.gov This reaction yielded the 3-O-methylated analog of DMAC with a K_m of 3 µM and a k_cat of 2.7 min⁻¹. nih.govacs.org

TcmP: The O-methyltransferase TcmP, also from S. glaucescens, is responsible for one of the final steps in tetracenomycin C biosynthesis. pnas.org It catalyzes the methylation of the C-9 carboxyl group of tetracenomycin E (TCM E) to form tetracenomycin A2 (TCM A2). pnas.orgnih.gov Heterologous expression studies confirmed this specific catalytic function. pnas.org In addition to its primary role, TcmP has been observed to catalyze side reactions, including the methylation of other pathway intermediates like 8-O-methyl-TCM D3 and TCM B3 at their respective C-9 carboxyl groups, indicating some level of substrate promiscuity within the family of tetracenomycin intermediates. nih.gov

ElmNII: In the biosynthesis of the related anthracycline-like compound elloramycin by Streptomyces olivaceus, several O-methylation steps are required. nih.govacs.org The gene cluster for elloramycin contains multiple OMT-encoding genes, including elmNII and elmP (a homolog of tcmP). nih.govresearchgate.net The biosynthetic pathway involves a sequence of methylations where ElmNII is proposed to act on an early tetracyclic intermediate before the subsequent methylation catalyzed by ElmP. nih.govacs.org While the precise substrate and regiospecificity of ElmNII have not been as extensively characterized in vitro as TcmO, its position in the biosynthetic pathway points to its role in modifying the tetracenomycin core prior to glycosylation. acs.orgresearchgate.net

EnzymeNatural SubstrateReactionAccepted Unnatural/Side SubstratesRejected SubstratesKey Recognition Features
TcmOTetracenomycin B3C-8 O-methylationDMACAloesaponarin, Carminic acid, various monocyclic and bicyclic aromaticsRequires a carboxyl group ortho to the hydroxyl; recognizes fused aromatic ring systems. nih.govacs.org
TcmPTetracenomycin EC-9 Carboxyl-methylation8-O-methyl-TCM D3, TCM B3Not extensively testedRecognizes the C-9 carboxyl group on tetracenomycin intermediates. nih.gov
ElmNIIElloramycin polyketide intermediateO-methylationNot extensively testedNot extensively testedActs early in the pathway before the ElmP-catalyzed methylation. nih.govacs.org

Glycosyltransferases (e.g., ElmGT): Substrate Flexibility and Chemoenzymatic Potential

Glycosylation is a critical modification that often enhances the biological activity of natural products. nih.gov Glycosyltransferases (GTs) catalyze the attachment of sugar moieties to aglycone scaffolds and can be powerful tools in chemoenzymatic synthesis and glycodiversification efforts. nih.govescholarship.org

ElmGT: The elloramycin biosynthetic pathway in S. olivaceus features the glycosyltransferase ElmGT, which is responsible for attaching an L-rhamnose moiety to the C-8 hydroxyl group of the aglycone, 8-demethyl-tetracenomycin C (8DMTC). researchgate.netnih.gov ElmGT has garnered significant interest due to its remarkable substrate flexibility with respect to the sugar donor. acs.org It is capable of transferring a wide variety of deoxysugars, including both L- and D-isomeric forms, to the 8DMTC aglycone. researchgate.netnih.gov This promiscuity has been successfully exploited in combinatorial biosynthesis experiments to generate novel, glycosylated derivatives of tetracenomycins. nih.govacs.org

The transfer of more than 20 different TDP-deoxysugars by ElmGT has been demonstrated, including 2,6-dideoxysugars, 2,3,6-trideoxysugars, and branched-chain deoxysugars. nih.gov This broad substrate tolerance makes ElmGT a highly valuable enzyme for chemoenzymatic approaches aimed at creating libraries of "unnatural" natural products with potentially novel or improved biological activities. nih.gov

The structural basis for ElmGT's flexibility has been probed through site-directed mutagenesis. Researchers have identified specific amino acid residues within the nucleoside diphosphate-sugar binding domain that can be altered to modulate its substrate preference. nih.gov For example, mutations in residues L309 and N312 were shown to change the efficiency of transfer for specific deoxysugars, effectively fine-tuning the enzyme's precision. nih.gov This ability to engineer the substrate flexibility of ElmGT further enhances its potential for creating tailored glycosylated compounds. nih.gov The chemoenzymatic potential of ElmGT is a prime example of how understanding and engineering the enzymes of natural product biosynthesis can lead to the generation of new chemical diversity. escholarship.orgfrontiersin.org

EnzymeNatural Aglycone SubstrateNatural Sugar DonorReactionExamples of Alternative Sugar Donors AcceptedChemoenzymatic Potential
ElmGT8-demethyl-tetracenomycin C (8DMTC)dTDP-L-rhamnoseGlycosylation at C-8-OHdTDP-D-olivose, dTDP-L-rhodinose, dTDP-D-mycarose, various other D- and L-deoxysugarsHigh potential for glycodiversification of tetracenomycins through combinatorial biosynthesis; its flexibility can be modulated via site-directed mutagenesis. nih.govacs.orgnih.gov

Genetic Determinants and Regulation of Tetracenomycin F1 Biosynthesis

Organization of the tcm Biosynthetic Gene Cluster

The genetic blueprint for tetracenomycin biosynthesis is located within a well-defined region of the chromosome in the producing organism, primarily the actinomycete Streptomyces glaucescens. biorxiv.org This cluster serves as a model system for understanding type II polyketide biosynthesis. biorxiv.orgnih.gov

The tcm biosynthetic gene cluster from Streptomyces glaucescens GLA.O has been identified and sequenced, revealing a collection of genes responsible for the assembly and modification of the polyketide backbone. biorxiv.orgnih.gov Key genes within this cluster include the polyketide synthase (PKS) genes, cyclases, and tailoring enzymes.

Mutations in specific regions of the S. glaucescens chromosome were instrumental in identifying the genes involved. For instance, mutations in the tcmVI region, located immediately upstream of the PKS genes, were found to disrupt the formation of the antibiotic's D-ring. ebi.ac.uknih.govasm.org Nucleotide sequencing of this tcmVI region revealed the presence of three small genes: tcmH, tcmI, and tcmJ. ebi.ac.uknih.govasm.orgresearchgate.net

Further sequencing of the tcmII-tcmIV region identified the genes tcmN and tcmO, which are involved in O-methylation steps. nih.gov The core PKS genes, designated tcmKLM, are responsible for synthesizing the linear decaketide precursor of the antibiotic. ebi.ac.uknih.gov The complete sequencing of the S. glaucescens genome has provided a comprehensive view of the entire gene cluster. biorxiv.org

Through a combination of genetic analysis, mutant phenotype characterization, and heterologous expression, the functions of many tcm genes have been elucidated. ebi.ac.uknih.gov The biosynthesis of Tetracenomycin F1 involves a series of enzymatic steps, beginning with the formation of the polyketide chain and followed by several cyclization and modification reactions.

The process begins with the "minimal" PKS, comprising the ketosynthase/chain length factor (tcmK/tcmL) heterodimer and an acyl carrier protein (tcmM), which assemble the polyketide chain. pnas.org The subsequent cyclization cascade is catalyzed by a series of dedicated enzymes. The product of the tcmJ gene is believed to function as the B-ring cyclase, acting early in the formation of Tetracenomycin F2 (Tcm F2). ebi.ac.uknih.govasm.org The N-terminal domain of the TcmN protein is proposed to be the C-ring cyclase. ebi.ac.uknih.gov

The conversion of Tcm F2 to this compound is a critical step catalyzed by the TcmI enzyme, a D-ring cyclase. ebi.ac.uknih.govasm.orgpnas.org Mutations in the tcmI gene lead to the accumulation of the Tcm F2 intermediate. ebi.ac.uknih.gov Following the formation of Tcm F1, the TcmH monooxygenase catalyzes its oxidation to Tetracenomycin D3 (Tcm D3). ebi.ac.ukasm.orgnih.gov Other tailoring enzymes, such as the TcmN and TcmP O-methyltransferases and the TcmG hydroxylase, further modify the molecule to produce the final product, Tetracenomycin C. nih.govnih.gov

Table 1: Key Genes in the tcm Biosynthetic Cluster and Their Functions
GeneEnzyme ProductFunction in BiosynthesisReference
tcmKTcmK (Ketoacyl Synthase α)Part of the minimal PKS; involved in polyketide chain assembly. pnas.orgasm.org
tcmLTcmL (Chain Length Factor β)Part of the minimal PKS; determines the polyketide chain length. pnas.orgasm.org
tcmMTcmM (Acyl Carrier Protein)Part of the minimal PKS; carries the growing polyketide chain. pnas.org
tcmJTcmJLikely acts as the B-ring cyclase in the formation of Tcm F2. ebi.ac.uknih.govasm.org
tcmITcmI (Tcm F2 Cyclase)Catalyzes the D-ring cyclization of Tcm F2 to form This compound . ebi.ac.uknih.govasm.orgpnas.org
tcmHTcmH (Tcm F1 Monooxygenase)Catalyzes the oxidation of This compound to Tcm D3. ebi.ac.uknih.govasm.orgnih.gov
tcmNTcmNMultifunctional enzyme: C-ring cyclase, dehydratase, and C-3 O-methyltransferase. ebi.ac.uknih.govnih.gov
tcmGTcmG (Tcm A2 Oxygenase)Performs triple hydroxylation of Tcm A2 to yield Tcm C. biorxiv.orgnih.gov
tcmPTcmP (O-methyltransferase)Methylates the C-9 carboxy group of Tcm E to yield Tcm A2. nih.gov

Transcriptional and Post-Transcriptional Regulation

The expression of the tcm gene cluster is tightly controlled to ensure the efficient production of the antibiotic at the appropriate time in the organism's life cycle. This regulation occurs at multiple levels, involving specific regulatory elements within the cluster and broader global regulatory networks.

Within the tcm gene cluster are dedicated regulatory genes that control the expression of the biosynthetic genes. Sequence analysis of the cluster in S. glaucescens identified the tcmA and tcmR loci. secondarymetabolites.org The TcmA protein is responsible for resistance to tetracenomycin and its export from the cell, while TcmR acts as a repressor for the tcmA gene. secondarymetabolites.org This arrangement ensures that the cell can protect itself from the antibiotic it produces. This pattern of a resistance gene paired with a transcriptional regulator is a common feature in antibiotic biosynthetic gene clusters. rsc.org For example, many tetracycline-producing pathways contain a tetR or marR family transcriptional regulator adjacent to a drug resistance transporter gene. rsc.org These local regulators respond to the accumulation of the antibiotic, providing a direct feedback mechanism.

Genetic Engineering and Heterologous Expression Systems

The well-characterized nature of the tcm gene cluster makes it an excellent candidate for genetic manipulation. Genetic engineering and the use of heterologous hosts have been pivotal for studying the pathway, improving production yields, and generating novel analogs. nih.govbiorxiv.org

The entire elloramycin (B1244480) biosynthetic gene cluster, which produces 8-demethyl-tetracenomycin C, has been cloned onto a cosmid and expressed in heterologous hosts like Streptomyces lividans and Streptomyces coelicolor. biorxiv.orgnih.gov This approach facilitates the study of the pathway in a clean genetic background and allows for easier manipulation. For example, expressing the tcm cluster in S. coelicolor M1146 has been used to create a platform for producing tetracenomycin analogs. researchgate.netbiorxiv.org

Genetic engineering strategies have focused on several areas. One approach is to increase the supply of precursors. Overexpression of the accA2BE genes, which encode acetyl-CoA carboxylase, enhances the pool of malonyl-CoA, a key building block for the polyketide chain. nih.govresearchgate.net Another strategy involves improving oxygen utilization by expressing the Vitreoscilla stercoraria hemoglobin gene (vhb), which can boost the activity of oxygen-dependent tailoring enzymes like TcmH. nih.govresearchgate.net

Development of Host Strains for Recombinant Production (e.g., Streptomyces lividans, Streptomyces coelicolor)

The heterologous expression of the biosynthetic gene clusters responsible for tetracenomycin production has been a key strategy. The choice of the host organism is critical to achieving high yields and stable production.

Initially, Streptomyces lividans TK24 was utilized as a host for expressing the elloramycin biosynthetic gene cluster from a cosmid (cos16F4). biorxiv.orgasm.org This system, based on the pKC505 plasmid, led to the production of 8-demethyltetracenomycin C (8-DMTC) and tetracenomycin B3 at relatively low yields of approximately 15–20 mg/L. biorxiv.org A significant drawback of using such extrachromosomal expression systems in Streptomyces spp. is their inherent genetic instability. nih.govbiorxiv.org

To overcome these limitations, researchers shifted to Streptomyces coelicolor M1146 as an improved host. biorxiv.orgresearchgate.net The S. coelicolor M1146 strain presents several advantages over S. lividans TK24, most notably the deletion of four major endogenous biosynthetic gene clusters. biorxiv.orgnih.gov This "cleaner" genetic background results in a host with more available metabolic resources for the expression of foreign polyketide synthase gene clusters. biorxiv.org The elloramycin biosynthetic gene cluster was stably integrated into the chromosome of S. coelicolor M1146, creating the strain S. coelicolor M1146::cos16F4iE. biorxiv.orgnih.govresearchgate.net This engineered strain demonstrated significantly improved production of 8-demethyl-tetracenomycin C. nih.gov Further metabolic engineering of this host, by overexpressing genes to enhance precursor supply, led to a strain capable of producing 400 mg/L of 8-demethyl-tetracenomycin C in shake flask fermentations. nih.gov

Host StrainExpression SystemKey Features/OutcomesReported Yield (of related compounds)
Streptomyces lividans TK24pKC505-based cosmid (cos16F4)Initial host for heterologous expression; subject to genetic instability. biorxiv.orgbiorxiv.org~15–20 mg/L of 8-DMTC and tetracenomycin B3. biorxiv.org
Streptomyces coelicolor M1146Chromosomal integration (cos16F4iE)Deletion of four endogenous biosynthetic gene clusters provides a "clean" background. biorxiv.orgnih.gov Avoids instability of plasmid-based expression. nih.govUp to 400 mg/L of 8-demethyl-tetracenomycin C after metabolic engineering. nih.gov

Stable Chromosomal Integration Methods (e.g., Actinophage Integrases)

To ensure the stable maintenance and expression of the tetracenomycin biosynthetic genes, researchers have employed site-specific recombination systems derived from actinophages (viruses that infect actinobacteria). nih.gov Cloning genes via well-characterized actinophage integrases into specific attachment sites (attB) on the Streptomyces chromosome results in the stable, single-copy incorporation of the heterologous genes. nih.govbiorxiv.org This method circumvents the instability issues associated with multicopy, extrachromosomal plasmids. biorxiv.orgnih.gov

A "BioBricks®" genetic toolbox has been developed to facilitate this process in the S. coelicolor M1146::cos16F4iE host. nih.govresearchgate.net This toolbox includes a series of integrating vectors based on different actinophage integrase systems, such as SV1, TG1, and VWB. biorxiv.orgnih.gov These vectors allow for the targeted insertion of gene cassettes into distinct chromosomal loci. biorxiv.org For instance, the pENSV1 vector was designed to incorporate the SV1 actinophage integrase and its corresponding attP site, along with an antibiotic resistance marker, for efficient and site-specific recombination into the host genome. nih.gov This multiplexed approach, using orthogonal integrase systems, enables the stable co-expression of multiple gene sets for the metabolic engineering of the tetracenomycin pathway. biorxiv.orgnih.govresearchgate.net

Integrase SystemExample VectorFunction/Application in Tetracenomycin Production
SV1pENSV1Used to create integrating vectors for stable, site-specific gene expression in the S. coelicolor chromosome. biorxiv.orgnih.gov
TG1pENTG1Part of a BioBricks® toolbox to interrogate gene expression from the chromosome. biorxiv.orgnih.govresearchgate.net
VWBpOSV808-based vectorsUsed alongside SV1 and TG1 systems for multiplexed engineering of substrate precursor pathways. biorxiv.org
ϕC31Not specifiedListed as a well-characterized actinophage integrase suitable for stable gene incorporation in Streptomyces. nih.govbiorxiv.org

Engineering of Tetracenomycin F1 Biosynthesis for Analog Generation

Combinatorial Biosynthesis Strategies

Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways, creating new compounds by combining or modifying genes from different organisms. pnas.org For Tetracenomycin F1, this has primarily involved the engineering of its Type II PKS and the introduction of tailoring enzymes.

Type II PKS systems are composed of discrete, monofunctional enzymes that act iteratively, making them amenable to "mix-and-match" approaches. escholarship.orguni-saarland.de The core components—a ketoacyl synthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP)—are responsible for assembling the polyketide backbone. pnas.orguni-saarland.de

Swapping these core components or associated tailoring domains like ketoreductases (KR), aromatases (ARO), and cyclases (CYC) can alter the final structure of the polyketide. researchgate.netnih.gov Research has shown that PKS genes from different pathways can be functionally interchangeable. For instance, the expression of ketoacyl synthase and chain length factor genes from the urdamycin cluster in Streptomyces glaucescens mutants unable to produce Tetracenomycin C successfully restored its production, highlighting the compatibility between these systems. asm.org

However, the outcomes of such swaps are not always predictable, as the enzymes can exhibit context-dependent behavior. nih.gov Studies involving the cyclases from the jadomycin, daunorubicin, and tetracenomycin pathways revealed that the initial cyclization patterns were dictated by the cyclase itself, regardless of the minimal PKS that produced the polyketide chain. nih.gov This underscores the complexity of protein-protein interactions and the need for a deeper understanding to rationally engineer these systems.

Rational design focuses on making targeted modifications to biosynthetic enzymes based on a detailed understanding of their structure and function. researchgate.net In the tetracenomycin pathway, the aromatase/cyclase (ARO/CYC) enzymes play a critical role in folding the nascent polyketide chain and catalyzing the specific aldol (B89426) condensations that form the aromatic ring system. pnas.org

Structural and functional analyses of the Tcm ARO/CYC have provided insights into how it controls the regiospecificity of the first two ring cyclizations. pnas.orgresearchgate.net This knowledge allows for the rational manipulation of these enzymes to generate novel scaffolds. A clear example of this potential is the production of two differently cyclized molecules, SEK15 and SEK15b, when the tetracenomycin minimal PKS is expressed on its own, without its native cyclases to guide the folding process. pnas.org This demonstrates that altering the cyclization machinery is a powerful strategy for diversifying the polyketide core structure.

One of the most successful strategies for generating tetracenomycin analogs is the introduction of biosynthetic genes from other pathways into a tetracenomycin-producing host. nih.gov By expressing the elloramycin (B1244480) biosynthetic gene cluster in an engineered Streptomyces coelicolor M1146 host, researchers have created a versatile platform for combinatorial biosynthesis. nih.govresearchgate.net This approach has led to the production of several new derivatives through the action of heterologous tailoring enzymes, particularly methyltransferases and oxygenases.

Key examples of this strategy include:

O-Methylation: The introduction of the tcmO 8-O-methyltransferase gene from Amycolatopsis sp. A23 or S. glaucescens leads to the production of Tetracenomycin C. nih.gov Further engineering with the tcmD 12-O-methyltransferase from Amycolatopsis sp. A23 converts Tetracenomycin C into Tetracenomycin X, a more potent analog. nih.govbiorxiv.org

Hydroxylation: Co-expression of the oxygenase UrdE with the TcmO methyltransferase results in the analog 6-hydroxy-tetracenomycin C. researchgate.net Similarly, introducing an oxygenase from the urdamycin gene cluster into S. glaucescens yielded the hybrid compound 6-hydroxy tetracenomycin C. asm.orgnih.gov

Glycosylation: The elloramycin glycosyltransferase, ElmGT, exhibits relaxed substrate specificity and can be used to attach a variety of sugar moieties to the tetracenomycin scaffold, creating novel glycosylated derivatives when co-expressed with various deoxysugar biosynthetic pathways. nih.gov

Table 1: Generation of Tetracenomycin Analogs via Heterologous Gene Expression
Analog ProducedHeterologous Gene(s) IntroducedOriginal Source of Gene(s)Modification TypeReference
Tetracenomycin CtcmOS. glaucescens / Amycolatopsis sp. A238-O-methylation nih.gov
Tetracenomycin XtcmDAmycolatopsis sp. A2312-O-methylation nih.gov
6-hydroxy-tetracenomycin CurdE (oxygenase) + tcmOS. fradiae (urd) / S. glaucescens (tcm)Hydroxylation & Methylation researchgate.net
Glycosylated TetracenomycinsElmGT + deoxysugar plasmidsElloramycin clusterGlycosylation nih.gov

Metabolic Engineering Approaches

To support the high-level production of both the parent compound and its novel derivatives, the host organism's metabolism must be optimized. Metabolic engineering aims to enhance the supply of necessary precursors and direct metabolic flux towards the desired biosynthetic pathway.

The biosynthesis of the tetracenomycin backbone is entirely dependent on the availability of acetyl-CoA and malonyl-CoA. nih.gov Increasing the intracellular pools of these building blocks is a proven method for boosting polyketide yields. nih.gov Several genetic strategies have been successfully applied to the tetracenomycin production platform. nih.govbiorxiv.orgresearchgate.net

Table 2: Metabolic Engineering Strategies to Enhance Precursor Supply for Tetracenomycin Production
StrategyGene(s) / ProteinFunctionEffect on Precursor PoolsReference
Overexpression of Acetyl-CoA CarboxylaseaccA2BECatalyzes the conversion of acetyl-CoA to malonyl-CoA.Increases malonyl-CoA supply. nih.govresearchgate.netnih.gov
Overexpression of Acyltransferasesco6196Metabolic switch that mobilizes triacylglycerols for β-oxidation.Increases acetyl-CoA supply. nih.govresearchgate.net
Expression of Vitreoscilla HemoglobinvhbImproves oxygen utilization.Enhances overall metabolic activity and biomass formation. nih.govresearchgate.net

These interventions have led to significant improvements in yield, with one engineered strain capable of producing 400 mg/L of the key intermediate 8-demethyl-tetracenomycin C. nih.gov

Optimizing metabolic flux involves channeling intermediates efficiently through the desired pathway while minimizing their diversion into competing metabolic routes. A foundational step in this process was the development of the S. coelicolor M1146 host strain, in which four major native polyketide gene clusters were deleted. nih.gov This "clean" host minimizes competition for precursors and provides a clear background for analyzing the products of heterologously expressed pathways. nih.gov

The precursor enhancement strategies described above are a direct means of optimizing flux by pushing more carbon through the tetracenomycin pathway. nih.govresearchgate.net Furthermore, the overexpression of specific tailoring enzymes, such as the tcmD methyltransferase, effectively pulls intermediates through the pathway, resulting in a tenfold increase in the production of the downstream analog, Tetracenomycin X. nih.gov Despite these successes, challenges remain, such as the unintended accumulation of intermediates like Tetracenomycin B3, which indicates that the metabolic flux is not yet perfectly optimized. nih.gov The development of standardized genetic toolkits, such as the BioBricks® system, provides a platform for systematically addressing these bottlenecks by enabling the controlled, multiplexed expression of various biosynthetic and metabolic engineering gene cassettes. nih.govresearchgate.net

Application of BioBricks® Toolbox for Pathway Construction

The engineering of tetracenomycin biosynthesis has been significantly advanced by the application of the BioBricks® synthetic biology standard. nih.govnih.govresearchgate.net This approach provides a standardized framework for the assembly of genetic parts, such as promoters, vectors, and biosynthetic genes, facilitating the construction and optimization of metabolic pathways. researchgate.net A comprehensive BioBricks® toolbox, named BIOPOLYMER (BIOBricks POLYketide Metabolic EngineeRing), has been developed to streamline the engineering of anthracyclinone production, including tetracenomycins. researchgate.net

This toolbox was instrumental in engineering the heterologous host Streptomyces coelicolor M1146 to improve the production of tetracenomycin analogs. nih.govnih.gov By integrating the elloramycin biosynthetic gene cluster into the S. coelicolor chromosome, a stable production platform was established. nih.govacs.orgnih.gov Further enhancements were achieved by introducing genetic cassettes designed to increase the precursor pools necessary for polyketide synthesis. nih.govnih.govresearchgate.net These cassettes included genes for the Vitreoscilla stercoraria hemoglobin (vhb) to improve oxygen supply, the S. coelicolor acetyl-CoA carboxylase (accA2BE) to boost malonyl-CoA levels, and a fatty acyl-CoA synthase (sco6196) to channel fatty acids towards acetyl-CoA production. nih.govnih.govresearchgate.net

The modularity of the BioBricks® system allows for the systematic co-expression of multiple gene sets, enabling the rapid assembly and testing of various pathway configurations. nih.govresearchgate.net This has been demonstrated by the use of different integrating vectors (based on VWB, TG1, and SV1 integrase systems) to insert genetic constructs into different chromosomal locations for optimizing expression. nih.govresearchgate.net The application of this toolbox has successfully increased the production of 8-demethyl-tetracenomycin C, a key intermediate for generating diverse analogs. nih.gov

Generation of this compound Analogs

The engineered biosynthetic platform for this compound has enabled the generation of a wide array of novel analogs through combinatorial biosynthesis.

Production of O-Methylated Tetracenomycins (e.g., Tetracenomycin C, Tetracenomycin X)

The biosynthesis of O-methylated tetracenomycins involves the action of specific O-methyltransferases. Tetracenomycin C is a naturally occurring aromatic polyketide produced by Streptomyces glaucescens. wikipedia.orgacs.org Its biosynthesis from the polyketide backbone involves a series of enzymatic modifications. wikipedia.org The generation of analogs with altered methylation patterns has been a key focus of engineering efforts.

By expressing heterologous methyltransferase genes in the engineered S. coelicolor host, novel O-methylated derivatives have been produced. nih.govnih.gov For instance, the introduction of the tcmO 8-O-methyltransferase from Amycolatopsis sp. A23 or S. glaucescens GLA.0 led to the production of Tetracenomycin C. nih.gov Furthermore, the overexpression of the newly identified tcmD 12-O-methyltransferase from Amycolatopsis sp. A23 in a Tetracenomycin C-producing strain resulted in the generation of Tetracenomycin X, a more potent analog. nih.govnih.gov The co-expression of the tcmO methyltransferase with the oxygenase urdE has also been used to create 6-hydroxy-tetracenomycin C. nih.govnih.gov These strategies highlight how combinatorial biosynthesis can divert pathways to produce valuable and diverse methylated tetracenomycins. nih.gov

CompoundKey Biosynthetic Enzyme(s)Producing Strain/SystemReference(s)
Tetracenomycin C TcmO (8-O-methyltransferase)S. glaucescens, Engineered S. coelicolor nih.govwikipedia.org
Tetracenomycin X TcmO, TcmD (12-O-methyltransferase)Engineered S. coelicolor nih.govnih.gov
6-hydroxy-tetracenomycin C TcmO, UrdE (oxygenase)Engineered S. coelicolor nih.govnih.gov

Creation of Glycosylated Tetracenomycin Derivatives

A significant expansion of tetracenomycin diversity has been achieved through glycodiversification. This process takes advantage of the promiscuity of certain glycosyltransferases, particularly ElmGT from the elloramycin biosynthetic cluster, which can attach a wide variety of sugar moieties to the tetracenomycin core. acs.orgnih.govresearchgate.net The aglycone acceptor for these reactions is typically 8-demethyltetracenomycin C. acs.orgnih.govacs.org

To generate novel glycosylated derivatives, "deoxysugar plasmids" containing the biosynthetic pathways for various sugars are co-expressed in the engineered S. coelicolor M1146::cos16F4iE host, which provides both the aglycone and the flexible glycosyltransferase ElmGT. nih.govacs.orgnih.gov This strategy has led to the production of known compounds such as 8-O-d-glucosyl-tetracenomycin C, 8-O-d-olivosyl-tetracenomycin C, 8-O-d-mycarosyl-tetracenomycin C, and 8-O-d-digitoxosyl-tetracenomycin C. acs.orgnih.govresearchgate.net

Furthermore, this combinatorial biosynthesis approach has successfully generated entirely new tetracenomycin analogs. acs.orgnih.gov These include a derivative with a ketosugar, 8-O-4′-keto-d-digitoxosyl-tetracenomycin C, and several with different 6-deoxysugars, such as 8-O-d-fucosyl-tetracenomycin C, 8-O-d-allosyl-tetracenomycin C, and 8-O-d-quinovosyl-tetracenomycin C. acs.orgnih.gov The generation of these compounds relies on constructing "unnatural natural gene clusters" for the biosynthesis of the required TDP-deoxysugars. asm.org

Glycosylated DerivativeSugar MoietyKey Engineering StrategyReference(s)
8-O-d-glucosyl-tetracenomycin C D-glucoseCo-expression of deoxysugar plasmid with ElmGT acs.orgnih.gov
8-O-d-olivosyl-tetracenomycin C D-olivoseCo-expression of deoxysugar plasmid with ElmGT acs.orgnih.govacs.org
8-O-d-mycarosyl-tetracenomycin C D-mycaroseCo-expression of deoxysugar plasmid with ElmGT acs.orgnih.govacs.org
8-O-d-digitoxosyl-tetracenomycin C D-digitoxoseCo-expression of deoxysugar plasmid with ElmGT acs.orgnih.govasm.org
8-O-4′-keto-d-digitoxosyl-tetracenomycin C 4'-keto-d-digitoxoseCombinatorial biosynthesis with engineered sugar pathway acs.orgnih.gov
8-O-d-fucosyl-tetracenomycin C D-fucoseCombinatorial biosynthesis with engineered sugar pathway acs.orgnih.gov
8-O-d-allosyl-tetracenomycin C D-alloseCombinatorial biosynthesis with engineered sugar pathway acs.orgnih.gov
8-O-d-quinovosyl-tetracenomycin C D-quinovoseCombinatorial biosynthesis with engineered sugar pathway acs.orgnih.gov

Exploration of Seco-Tetracenomycins and Dimeric Forms

Beyond methylation and glycosylation, structural diversification of the tetracenomycin scaffold has been explored through the discovery of naturally occurring seco- and dimeric forms. Seco-tetracenomycins are characterized by the cleavage of one of the rings in the tetracyclic core.

From the marine-derived actinomycete Saccharothrix sp. 10-10, several new tetracenomycin congeners have been isolated, including saccharothrixones. nih.govnih.gov Saccharothrixones G and H are notable as the first examples of tetracenomycins with a cleaved A-ring chromophore. nih.gov Saccharothrixone I is a seco-tetracenomycin with a cleaved B-ring. nih.gov Earlier work on the same strain identified saccharothrixones A-C, which feature a cleaved quinone ring B that is re-formed into a furanone ring. acs.org These discoveries provide insights into the biosynthetic possibilities and enzymatic reactions that can modify the tetracenomycin core. nih.govnih.gov

In addition to ring-cleaved variants, dimeric forms of tetracenomycins have been discovered. acs.org From a desert-derived Streptomyces sp., the first naturally sourced tetracenomycin dimers linked by C-12/12' methine bridges were isolated. acs.org These dimeric compounds represent a novel class of tetracenomycin derivatives with potential for unique biological activities. acs.org

Methodologies for Characterization of Engineered Products

The structural elucidation of novel tetracenomycin analogs generated through biosynthetic engineering is crucial for confirming their chemical identity and understanding structure-activity relationships.

Spectroscopic Techniques for Structural Elucidation of Novel Analogs

A combination of spectroscopic techniques is employed to determine the structures of these novel compounds. High-resolution mass spectrometry (HRMS) is fundamental for determining the molecular formula of the new analogs. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for detailed structural analysis. One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-¹³ (¹³C) NMR, provide initial information about the chemical environment of atoms in the molecule. acs.orgresearchgate.net Two-dimensional (2D) NMR experiments are then used to piece together the full structure. These include:

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons. acs.org

¹H,¹H-Correlated Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals the spatial proximity of protons, which helps to determine the relative stereochemistry. acs.org

In addition to MS and NMR, other spectroscopic methods such as UV-Vis spectroscopy are used to characterize the chromophore of the tetracenomycin molecule. researchgate.netchemrxiv.org For chiral molecules, Electronic Circular Dichroism (ECD) calculations can be used in conjunction with experimental data to determine the absolute configuration. nih.govnih.govacs.org In some cases, single-crystal X-ray diffraction analysis can provide unambiguous determination of the absolute configuration. acs.org

High-Throughput Screening for Metabolite Production

High-throughput screening (HTS) is a critical component in metabolic engineering, enabling the rapid assessment of large libraries of mutant strains for desired phenotypes, such as the enhanced production of a target compound or the generation of novel analogs. In the context of engineering this compound biosynthesis, HTS facilitates the identification of strains that exhibit improved yields or produce new derivatives from a vast number of genetic variants.

The process typically involves creating extensive mutant libraries of the producing organism, such as Streptomyces, and then using a rapid and sensitive assay to screen for the desired metabolic output. These screening methods are essential for making the strain development process efficient, allowing researchers to circumvent more traditional, time-consuming optimization protocols. researchgate.net For instance, ultra-high throughput screening has been successfully applied to improve the yield of industrial enzymes and to activate silent metabolic pathways for drug discovery. researchgate.net

One effective HTS strategy employs reporter systems to detect the biological activity of the produced compounds. A dual reporter system was utilized in a high-throughput screen of 26 Streptomyces isolates to identify strains capable of inhibiting protein synthesis. researchgate.net This approach led to the identification of Streptomyces rochei 3IZ-6 as a producer of a protein synthesis inhibitor. researchgate.net Such reporter-based assays provide a rapid initial filter for identifying strains producing bioactive metabolites before proceeding to more detailed chemical analysis.

Following initial screening, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed for the detailed identification and quantification of the produced metabolites. nih.govresearchgate.net Metabolomic studies, for example, can distinguish the chemical fingerprints of different engineered strains or culture conditions. In one study, metabolomics analysis of HepG2 cells treated with doxorubicin (B1662922) (DOX) conjugates identified the intracellular production of specific tetracenomycin analogs. researchgate.net This detailed analysis is crucial for confirming the success of genetic engineering strategies and for characterizing the novel compounds generated.

The data below summarizes findings from screening and metabolite identification studies relevant to tetracenomycin and other polyketides.

Table 1: Example of a High-Throughput Screening Campaign for Bioactive Metabolite Producers

Number of Isolates Screened Screening Method Target Activity Hit Strain Identified Active Compound Identified Reference

Table 2: Identification of Tetracenomycin Analogs via Metabolite Screening

Metabolite Identified Detection Context Analytical Method Reference
This compound methylester Intracellular extracts of P1/P2-treated HepG2 cells Metabolomics (MS) researchgate.net
Tetracenomycin D1 Intracellular extracts of P1/P2-treated HepG2 cells Metabolomics (MS) researchgate.net
8-demethyl-tetracenomycin C Fermentation broth of engineered S. coelicolor HPLC-MS nih.govacs.org
6-hydroxy-tetracenomycin C Co-expression of tcmO and urdE in S. coelicolor HPLC-MS researchgate.net

These screening and analytical methodologies are fundamental to advancing the combinatorial biosynthesis of tetracenomycins. They provide the necessary tools to rapidly evaluate engineered pathways and identify promising new analogs for further development. nih.gov

Structure Activity Relationship Studies of Tetracenomycin F1 and Its Analogs at the Molecular Level

Influence of Molecular Architecture on Macromolecular Interactions

Importance of the Naphthacenequinone Chromophore for Molecular Recognition

The defining feature of the tetracenomycin family is the tetracyclic naphthacenequinone chromophore. uni-muenchen.de This extensive, fused aromatic ring system is not merely a passive scaffold but an active participant in molecular interactions. The biosynthesis of potent tetracenomycins involves the enzymatic oxidation of a naphthacenone precursor like Tcm F1 into a 5,12-naphthacenequinone (B46369) such as Tcm D3, underscoring the functional importance of the quinone structure. nih.govresearchgate.net

Studies on seco-tetracenomycins, which possess a cleaved and therefore disrupted naphthacenequinone ring system, have demonstrated a complete loss of cytotoxicity. semanticscholar.org This finding confirms that the intact, rigid chromophore is essential for biological activity. This tetracyclic core is shared by other classes of antibiotics and anticancer agents, including tetracyclines and doxorubicin (B1662922), which are also known to interact with macromolecular targets. uni-muenchen.debiorxiv.org The aromatic nature and the specific arrangement of the four rings create a distinct electronic and steric profile that is recognized by the binding pocket on the ribosome.

Role of Planarity in Binding to Ribosomal Subunit Components

The planarity of the naphthacenequinone core is a vital characteristic for the biological activity of tetracenomycins. semanticscholar.orgnih.gov These molecules function by inhibiting protein synthesis through binding within the polypeptide exit tunnel of the large ribosomal subunit. nih.govnsf.govresearchgate.net The flat, rigid structure of the molecule is crucial for it to fit into this specific binding site.

Research comparing active tetracenomycins with inactive, non-planar analogs like seco-tetracenomycins has shown that the loss of planarity leads to a loss of activity. semanticscholar.org This suggests that the binding pocket within the ribosome is sterically constrained and specifically accommodates a planar molecule. While early hypotheses suggested a DNA intercalation mechanism, similar to other planar molecules, it is now established that for tetracenomycins like TcmX, the primary physiological target is the ribosome. biorxiv.orgbiorxiv.org The planar tetracyclic core facilitates the necessary hydrophobic and stacking interactions with residues in the ribosomal exit tunnel, anchoring the molecule in a position to inhibit translation. biorxiv.org

Impact of Specific Functional Group Modifications

While the core architecture provides the necessary foundation for binding, the specific functional groups decorating the naphthacenequinone scaffold fine-tune the intermolecular interactions, dictating the potency and specificity of the antibiotic.

Effects of Hydroxyl and Carboxyl Groups on Intermolecular Interactions

The position and availability of hydroxyl (–OH) and carboxyl (–COOH) groups on the tetracenomycin framework are critical for its interaction with the ribosome. These groups can act as hydrogen bond donors or acceptors, forming specific contacts that stabilize the drug-ribosome complex.

The most striking example is the essential role of the hydroxyl group at the C-4 position. A natural isomer of the potent antibiotic Tetracenomycin X (TcmX), named O4-Me-tetracenomycin C, was found to be completely inactive. nih.govresearchgate.net This analog differs from TcmX only by the methylation of the 4-OH group. This single modification, which prevents the 4-OH from acting as a hydrogen bond donor, completely abrogates its ability to inhibit protein synthesis, highlighting the crucial role of this specific hydroxyl group in ribosome binding. nih.govresearchgate.net Additionally, the carboxyl group at C-10 is believed to be an important determinant for substrate specificity and activity, as seen in related polyketides. acs.orgnih.gov

Table 1: Influence of Hydroxyl Group Modification on Tetracenomycin Activity
CompoundKey Structural DifferenceReported ActivityReference
Tetracenomycin X (TcmX)Free hydroxyl group at C-4Active inhibitor of protein synthesis nih.govresearchgate.net
O4-Me-tetracenomycin CMethylated hydroxyl group at C-4Completely inactive nih.govresearchgate.net
6-hydroxy-Tcm CAdditional hydroxyl at C-6Active; may enhance solubility and target interactions

Significance of O-Methylations at Specific Positions

The methylation of specific hydroxyl groups is a key tailoring step in the biosynthesis of the most potent tetracenomycins. These O-methylations significantly impact the molecule's binding affinity for the ribosome.

Table 2: Effect of O-Methylation on Tetracenomycin Potency
CompoundMethylation PatternRelative PotencyReference
8-demethyltetracenomycin C (8-DMTC)No O-methylation at C-8 or C-12Base activity nih.gov
Tetracenomycin C (Tcm C)O-methylated at C-8More potent than 8-DMTC nih.gov
Tetracenomycin X (TcmX)O-methylated at C-8 and C-12More potent than Tcm C nih.govnsf.gov

Contribution of Glycosyl Moieties to Binding Profiles

Glycosylation, the attachment of sugar moieties, represents another layer of structural diversification in the tetracenomycin family, leading to altered binding profiles. Elloramycin (B1244480) is a well-known analog distinguished by the presence of a permethylated L-rhamnose sugar attached at the C-8 position. acs.orgnih.gov

Future Directions in Tetracenomycin F1 Research

Advanced Mechanistic Studies of Under-Characterized Enzymes

While the core enzymatic players in the tetracenomycin biosynthetic pathway have been identified, a detailed mechanistic understanding of several key enzymes remains elusive. Future research will necessitate a move beyond initial characterizations to in-depth structural and functional analyses of these biocatalysts.

A prime candidate for such investigation is the Tetracenomycin F1 monooxygenase (TcmH) . This enzyme catalyzes the conversion of this compound to Tetracenomycin D3. nih.gov Early studies revealed it to be a homotrimer that, intriguingly, does not appear to utilize common cofactors like flavin or heme groups. nih.gov This unusual catalytic strategy warrants a deeper investigation using modern structural biology techniques, such as cryo-electron microscopy (cryo-EM), to capture high-resolution snapshots of the enzyme in complex with its substrate. Such studies could illuminate the structural basis of its catalytic activity and potentially reveal a novel mechanism for oxygen activation.

Similarly, the cyclases involved in the pathway, such as Tetracenomycin F2 cyclase (TcmI) and the putative B-ring cyclase TcmJ , require further mechanistic elucidation. nih.gov While their general functions are known, the precise catalytic residues and the conformational changes that orchestrate the complex cyclization and aromatization reactions are not fully understood. Advanced kinetic studies, coupled with site-directed mutagenesis, could pinpoint key active site residues. Furthermore, time-resolved crystallography could provide unprecedented insights into the dynamic process of polyketide chain folding and ring formation within the enzyme's active site. A recent review has highlighted the significant progress in understanding the mechanisms of cyclization and oxidation in polyketide biosynthesis, underscoring the importance of these tailoring steps in generating structural diversity. nih.gov

Development of Novel Biosynthetic Pathways for Untapped Chemical Diversity

The inherent modularity of polyketide biosynthesis presents a remarkable opportunity to generate novel chemical entities with potentially improved or entirely new biological activities. Future research will increasingly focus on the rational design and construction of new biosynthetic pathways to expand the chemical space around the tetracenomycin scaffold.

Combinatorial biosynthesis , which involves the mixing and matching of genes from different biosynthetic pathways, is a powerful strategy for achieving this. A key to unlocking this potential lies in the promiscuity of certain enzymes, particularly glycosyltransferases. For instance, the elloramycin (B1244480) glycosyltransferase, ElmGT, has shown remarkable flexibility in transferring a variety of deoxysugar moieties to the tetracenomycin aglycone. acs.org Future efforts will likely involve the discovery and characterization of new, even more versatile glycosyltransferases from diverse microbial sources.

Precursor-directed biosynthesis offers another promising avenue for diversification. By feeding synthetic, non-native precursor molecules to a genetically engineered host strain, it is possible to incorporate novel chemical functionalities into the final product. This approach, combined with the engineering of the core polyketide synthase (PKS) enzymes to accept these unnatural starter or extender units, could lead to the production of a vast array of new tetracenomycin analogs. The development of "BioBricks," standardized genetic parts, for the assembly of deoxysugar biosynthetic pathways is a significant step towards making this a more streamlined and efficient process. nih.gov

Application of Synthetic Biology for Enhanced Production and Diversification

The production of this compound and its derivatives in their native hosts is often limited by complex regulatory networks and suboptimal metabolic flux. Synthetic biology offers a powerful toolkit to overcome these limitations, enabling both enhanced production and the creation of novel compounds.

A cornerstone of this approach is the heterologous expression of the tetracenomycin biosynthetic gene cluster in a well-characterized and genetically tractable host, such as certain strains of Streptomyces. This allows for the optimization of production under controlled laboratory conditions, free from the native organism's regulatory constraints. The entire gene cluster for tetracenomycin C biosynthesis has been successfully cloned and expressed in Streptomyces lividans, leading to the overproduction of pathway intermediates.

Furthermore, metabolic engineering of the host strain can significantly boost yields. This can involve upregulating the supply of precursor molecules like acetyl-CoA and malonyl-CoA, or knocking out competing metabolic pathways. Advanced genome editing tools, most notably CRISPR/Cas9 , are poised to revolutionize this process. CRISPR-based technologies allow for precise and efficient modification of the host genome, facilitating the rapid construction of optimized production strains. These tools can also be used to systematically probe the function of individual genes within the biosynthetic cluster, accelerating the discovery of new enzyme functions and the generation of novel derivatives.

Computational Approaches in Predicting Polyketide Structures and Enzymatic Mechanisms

As the complexity of engineered biosynthetic pathways grows, the ability to predict the structure and properties of the resulting molecules becomes increasingly important. Computational approaches are emerging as indispensable tools for guiding the design of new pathways and for understanding the intricate mechanisms of the enzymes involved.

Molecular docking simulations can be used to predict how different substrates and intermediates bind to the active sites of enzymes in the tetracenomycin pathway. This can help to identify enzymes with desirable substrate promiscuity for combinatorial biosynthesis approaches and to predict the likely outcomes of precursor-directed biosynthesis experiments.

For a deeper understanding of the catalytic mechanisms, more sophisticated methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are being employed. QM/MM simulations can model the electronic rearrangements that occur during a chemical reaction, providing detailed insights into transition states and reaction energetics. Such studies can be invaluable for understanding the complex cyclization reactions catalyzed by enzymes like TcmI and TcmJ. While specific QM/MM studies on the tetracenomycin pathway are still nascent, their application to other polyketide synthases has demonstrated their power to reveal mechanistic details.

Q & A

Q. What methodologies are recommended for structural elucidation of Tetracenomycin F1 in complex biological matrices?

To determine the structure of this compound, combine high-resolution mass spectrometry (HRMS) for molecular formula determination with nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like COSY, HSQC, and HMBC for resolving stereochemistry and connectivity. For complex mixtures, employ chromatographic separation (e.g., HPLC coupled with UV-Vis or LC-MS) to isolate the compound prior to analysis. Comparative analysis with known tetracenomycin analogs (e.g., Tetracenomycin X or C) can validate structural assignments .

Q. How can researchers optimize the biosynthesis of this compound in Streptomyces species?

Biosynthetic optimization involves genetic manipulation of the polyketide synthase (PKS) gene cluster. Use heterologous expression systems (e.g., S. lividans) to overexpress key enzymes like acyl carrier proteins (ACPs) or ketosynthases. Monitor production via LC-MS and adjust fermentation conditions (e.g., pH, carbon/nitrogen sources) to enhance yield. Transcriptomic analysis under varying growth phases can identify regulatory bottlenecks .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antibacterial activity?

Employ broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Include comparator antibiotics (e.g., tetracycline) to contextualize potency. For mechanistic insights, use radiolabeled amino acid incorporation assays to assess protein synthesis inhibition, as seen in related tetracenomycins .

Advanced Research Questions

Q. How does this compound’s mechanism of action differ from other ribosomal-targeting antibiotics, and what experimental approaches can validate this?

Unlike tetracyclines (30S subunit binding), this compound may target the 50S ribosomal subunit, as suggested for Tetracenomycin X. To confirm this, use cryo-EM to visualize ribosome-ligand interactions or perform competitive binding assays with fluorescently labeled antibiotics. Cross-resistance profiling against strains with mutations in ribosomal proteins (e.g., rplB or rplD) can further clarify the target .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different bacterial strains?

Discrepancies may arise from strain-specific efflux pumps or metabolic activation requirements. Conduct comparative genomic analysis of susceptible vs. resistant strains to identify resistance genes (e.g., ATP-binding cassette transporters). Supplement assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .

Q. How should researchers design experiments to assess this compound’s synergy with existing antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) against multidrug-resistant isolates. Focus on combinations with β-lactams or macrolides, as tetracenomycins may bypass common resistance mechanisms. Validate synergy in biofilm models using confocal microscopy with live/dead staining .

Q. What in vivo models are most appropriate for evaluating this compound’s efficacy and toxicity?

Prioritize murine systemic infection models (e.g., neutropenic thigh) for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Monitor renal/hepatic toxicity via serum biomarkers (ALT, creatinine) and histopathology. For translational relevance, compare bioavailability and tissue penetration using LC-MS/MS quantification in plasma and organs .

Methodological and Data Analysis Questions

Q. How can researchers address challenges in quantifying this compound in heterogeneous biological samples?

Develop a stable isotope-labeled internal standard (e.g., deuterated this compound) for LC-MS/MS to correct matrix effects. Validate the method per FDA guidelines for accuracy, precision, and recovery. For tissue samples, optimize extraction protocols (e.g., bead-beating with acetonitrile:water mixtures) .

Q. What statistical approaches are recommended for analyzing omics data in this compound mode-of-action studies?

Apply differential expression analysis (e.g., DESeq2 for RNA-seq) to identify upregulated/downregulated genes in treated vs. control bacteria. Use pathway enrichment tools (KEGG, GO) to map affected processes. For metabolomics, perform multivariate analysis (PCA, PLS-DA) and cluster metabolites via hierarchical clustering .

Q. How can contradictory findings in this compound’s biosynthetic regulation be reconciled?

Conduct chromatin immunoprecipitation sequencing (ChIP-seq) to map transcription factor binding sites in the PKS cluster under varying conditions. Use CRISPR interference (CRISPRi) to repress putative regulators and quantify changes in metabolite production via targeted metabolomics .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research across laboratories?

Publish detailed protocols for fermentation, extraction, and assays in repositories like Protocols.io . Share characterized mutant strains via Addgene or the DSMZ culture collection. Adopt FAIR data principles by depositing raw omics data in public databases (e.g., NCBI SRA, MetaboLights) .

Q. How should researchers handle ethical concerns when using animal models for this compound studies?

Follow ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUCs) and include negative control groups to distinguish compound-specific toxicity from procedure-related stress. Use power analysis to minimize animal numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracenomycin F1
Reactant of Route 2
Tetracenomycin F1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.